An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrimidinyl Pyrrolidinol Derivatives
An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrimidinyl Pyrrolidinol Derivatives
Executive Summary: The Foundational Importance of Molecular Identity
In the landscape of modern drug discovery, the pyrimidinyl pyrrolidinol scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. These heterocyclic compounds are of significant interest to researchers in oncology, virology, and immunology. The precise characterization of any novel chemical entity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. For drug development professionals, two of the most fundamental and non-negotiable parameters are the molecular formula and the molecular weight .
This guide provides an in-depth exploration of the methodologies and rationale behind the accurate determination of these properties for pyrimidinyl pyrrolidinol derivatives. We will delve into the core analytical techniques, offer a practical, field-tested protocol, and present a curated table of exemplary compounds to serve as a reference for researchers. The objective is to move beyond mere procedural instruction and instill a deeper understanding of the causality behind these critical analytical choices, ensuring the integrity and reproducibility of research in this vital area of medicinal chemistry.
The Pyrimidinyl Pyrrolidinol Scaffold: A Structural Overview
The pyrimidinyl pyrrolidinol class of compounds is characterized by the fusion of a pyrimidine ring system with a pyrrolidinol moiety. The pyrimidine, a diazine heterocycle, is a crucial component of nucleobases, lending the scaffold inherent drug-like properties.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, often enhances aqueous solubility and provides a three-dimensional structure that can be optimized for potent and selective target engagement.
The true power of this scaffold lies in its synthetic tractability, allowing for extensive decoration with various functional groups at multiple positions. This chemical diversity is paramount for modulating pharmacokinetic and pharmacodynamic properties.
A simplified representation of the pyrimidinyl pyrrolidinol scaffold, highlighting points (R¹, R², R³) for chemical modification.
Core Analytical Imperatives: Why Formula and Weight are Non-Negotiable
The molecular formula provides the exact count and type of atoms in a molecule (e.g., C₁₈H₁₈FN₅O), while the molecular weight is the mass of one mole of that substance. In drug discovery, these are not mere data points; they are foundational identifiers that influence every aspect of a compound's potential.
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Confirmation of Identity: The primary goal is to confirm that the molecule synthesized is indeed the intended molecule. An incorrect formula or a deviation in molecular weight indicates impurities, residual solvents, or an entirely different product.
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Regulatory Compliance: Submissions to regulatory bodies like the FDA require unambiguous proof of structure and purity. Accurate molecular weight and formula are the first line of evidence.
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Pharmacokinetic Profile (ADME): Properties like absorption, distribution, metabolism, and excretion are intrinsically linked to molecular weight. For instance, Lipinski's Rule of Five suggests that poor oral absorption is more likely for compounds with a molecular weight over 500 g/mol .
The Analytical Arsenal: Methodologies for Characterization
While several techniques can provide information, two methods stand as the gold standard for the definitive determination of molecular formula and weight in a drug discovery setting: High-Resolution Mass Spectrometry (HRMS) and Combustion (Elemental) Analysis .
High-Resolution Mass Spectrometry (HRMS)
Causality: We choose HRMS over standard (low-resolution) mass spectrometry because of its ability to provide a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision is crucial because it allows us to distinguish between molecules with the same nominal (integer) mass but different elemental compositions. For example, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121, but their exact masses are different enough for HRMS to easily distinguish them.[3] This capability makes HRMS the single most powerful technique for proposing and confirming a molecular formula.[4][5]
Principle: The sample is ionized, and the resulting ions are separated in a mass analyzer (e.g., Orbitrap or TOF) capable of very high resolution. The analyzer measures the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the calculation of the "exact mass" of the ion.[6]
Elemental Analysis (CHN/O/S)
Causality: Elemental analysis serves as an orthogonal, confirmatory technique. While HRMS provides a list of possible formulas that fit the measured mass, elemental analysis provides an independent, quantitative measure of the mass percentage of key elements (Carbon, Hydrogen, Nitrogen, etc.).[7] A successful synthesis is validated when the experimentally determined percentages from elemental analysis match the theoretical percentages calculated from the HRMS-proposed formula, typically within a ±0.4% tolerance.
Principle: A small, precisely weighed sample is combusted in a furnace with excess oxygen.[8][9] The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage composition of each element in the original sample.[10]
Exemplary Pyrimidinyl Pyrrolidinol Derivatives: A Data Compendium
To provide a practical reference, the following table summarizes the molecular formula and weight for several published compounds that feature the pyrimidinyl and pyrrolidinol (or related pyrazolo[1,5-a]pyrimidine) scaffolds.
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic (Exact) Mass ( g/mol ) |
| N-[(2-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide[11] | C₁₈H₁₈FN₅O | 339.37 | 339.15464 |
| PI3Kα/mTOR-IN-1 (A pyrrolidinyl pyrido pyrimidinone derivative)[12][13] | Not explicitly published | Not explicitly published | Not explicitly published |
| 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide[14] | C₁₇H₁₄BrF₃N₄O | 427.23 | 426.03031 |
| 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide[15] | C₁₇H₁₃Cl₂N₇O | 402.20 | 401.05077 |
| Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | C₈H₇N₃O₂ | 177.16 | 177.05383 |
| 7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide[16] | C₁₈H₁₃N₅O₂ | 331.33 | 331.10693 |
Experimental Protocol: HRMS Analysis for Formula Determination
This protocol outlines a self-validating workflow for the confirmation of a novel pyrimidinyl pyrrolidinol derivative using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
A validated workflow for molecular formula determination using LC-HRMS.
Step-by-Step Methodology:
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Sample Preparation (Self-Validation Checkpoint 1):
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1.1. Accurately weigh approximately 1 mg of the purified, dry compound using a calibrated analytical balance. Rationale: Accurate initial weight is crucial for creating solutions of known concentration.
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1.2. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[6] Rationale: High-purity solvents minimize background ions and contaminants that could interfere with the analysis.
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1.3. Perform a serial dilution of the stock solution into a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[6] Rationale: This concentration range is optimal for electrospray ionization (ESI) without causing detector saturation.
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Instrumental Analysis (Self-Validation Checkpoint 2):
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2.1. Set up the LC-HRMS system. A typical setup involves a C18 reverse-phase column coupled to an Orbitrap or Q-TOF mass spectrometer.
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2.2. Equilibrate the column with the starting mobile phase conditions.
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2.3. Inject 1-5 µL of the prepared sample.
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2.4. Acquire data in full scan mode, ensuring the mass range covers the expected molecular weight of the compound. The mass analyzer must be set to a high resolution (e.g., >60,000 FWHM). Rationale: High resolution is the key parameter that enables accurate mass measurement.
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2.5. The ionization source will typically be positive mode ESI, as the nitrogen atoms in the pyrimidinyl and pyrrolidinol rings are readily protonated to form an [M+H]⁺ ion.
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Data Interpretation (Self-Validation Checkpoint 3):
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3.1. Process the acquired data using the instrument's software. Identify the chromatographic peak corresponding to your compound.
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3.2. Extract the mass spectrum for this peak and identify the monoisotopic peak for the protonated molecule ([M+H]⁺).
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3.3. Record the measured accurate mass-to-charge ratio (m/z) to at least four decimal places.
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3.4. Input this measured m/z into a molecular formula calculator. Constrain the search by including the expected elements (C, H, N, O, and any others like F, Cl, S) and setting a mass accuracy tolerance of 5 ppm.
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3.5. The software will generate a list of possible molecular formulas. The correct formula should be the one that aligns with the synthetic route and has the lowest ppm error.
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3.6. Final Validation: Compare the experimentally observed isotopic pattern with the theoretical isotopic pattern generated by the software for the proposed formula. A close match in the relative abundances of the M, M+1, and M+2 peaks provides definitive confirmation of the elemental composition.
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Conclusion
For researchers and drug development professionals working with pyrimidinyl pyrrolidinol derivatives, the rigorous and accurate determination of molecular weight and formula is not a perfunctory task; it is the cornerstone of chemical identity and the prerequisite for all further investigation. By employing high-resolution mass spectrometry as the primary tool and validating its findings with orthogonal techniques like elemental analysis, scientists can proceed with confidence. The methodologies and rationale presented in this guide are designed to ensure that the foundational data for this promising class of molecules is robust, reliable, and beyond reproach.
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